5-Bromo-N-methoxy-N-methylpicolinamide

Overview

Description

Chemical Identity:

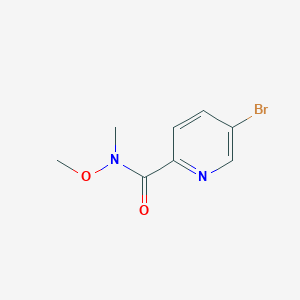

5-Bromo-N-methoxy-N-methylpicolinamide (CAS: 183608-47-1) is a pyridine derivative characterized by a bromine substituent at the 5-position of the pyridine ring, an N-methoxy-N-methylamide group at the 2-position, and a carbonyl group. Its molecular formula is C₈H₉BrN₂O₂ (inferred from structural analogs in ).

Role and Applications:

This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amide group and bromine atom, which facilitate cross-coupling reactions and functional group transformations .

Scientific Research Applications

Antimalarial Research

Recent studies have highlighted the potential of 5-Bromo-N-methoxy-N-methylpicolinamide as a lead compound in antimalarial drug development. Research indicates that modifications to the picolinamide scaffold can enhance its antiparasitic activity. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- Activity Against PfATP4: The compound has shown promising results in inhibiting PfATP4-associated Na-ATPase activity, which is crucial for the survival of the malaria parasite .

- In Vivo Efficacy: In mouse models, certain analogs derived from this compound demonstrated significant reductions in parasitemia, indicating their potential as effective antimalarial agents .

Table 1: Antiparasitic Activity of Derivatives

| Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) | Aqueous Solubility (µM) |

|---|---|---|---|

| This compound | 0.048 | 27 | 5 |

| Analog A | 0.010 | 42 | 15 |

| Analog B | 0.395 | 58 | 10 |

Anticancer Applications

The compound has also been investigated for its anticancer properties, particularly as a selective inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers.

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable intermediate in synthetic organic chemistry.

Reactions and Transformations

The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of complex organic molecules.

Key Reactions:

- Suzuki Coupling: The compound has been successfully employed in cross-coupling reactions with boronic acids to generate biaryl compounds, which are important in pharmaceuticals .

- Reduction Reactions: It can also undergo reduction to yield other functionalized derivatives that may possess enhanced biological activity.

Mechanism of Action

The mechanism by which 5-Bromo-N-methoxy-N-methylpicolinamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating their activity. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The following table compares 5-Bromo-N-methoxy-N-methylpicolinamide with analogs based on functional groups , substituent positions , and similarity scores (calculated using molecular fingerprinting algorithms):

Key Observations :

Functional Groups :

- Compounds with amide groups (e.g., 5-Bromo-6-fluoro-N-methylpicolinamide) show moderate similarity (0.70–0.91) due to shared reactivity in nucleophilic substitution .

- Aldehyde-containing analogs (e.g., 6-Bromo-5-methoxypicolinaldehyde) exhibit lower similarity (0.74–0.85) due to divergent reactivity in oxidation and condensation reactions .

Substituent Positions :

- Bromine at the 5-position is conserved in all analogs, but substituents at the 2-, 3-, or 6-positions (e.g., methoxy, methyl, fluorine) significantly alter physicochemical properties. For example, 5-Bromo-6-methylpicolinaldehyde (0.82 similarity) has higher lipophilicity than the reference compound due to its methyl group .

Similarity Score Variability :

- Discrepancies in scores (e.g., 5-Bromo-6-methylpicolinaldehyde: 0.62 in vs. 0.82 in ) arise from differences in similarity-calculation algorithms, which may prioritize functional groups or ring positions differently.

Physicochemical Properties

Biological Activity

5-Bromo-N-methoxy-N-methylpicolinamide is a brominated derivative of picolinamide that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 5-position of the pyridine ring.

- Methoxy and methyl groups attached to the nitrogen atom of the amide group.

This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. Research indicates that it may engage with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been suggested that similar compounds interact with DNA gyrase, a type II topoisomerase critical for bacterial DNA replication and transcription, leading to antimicrobial effects.

Antimicrobial Activity

This compound has shown potential antimicrobial properties, particularly against bacterial strains. The compound's interaction with DNA gyrase suggests it could disrupt bacterial DNA processes, thereby exerting antibacterial effects.

| Compound | Target | Activity | EC50 (μM) |

|---|---|---|---|

| This compound | DNA gyrase | Antibacterial | Not specified in available studies |

| Piperazine derivatives (similar) | DNA gyrase | Antibacterial | Varies by compound |

Antiparasitic Activity

In studies involving antiparasitic activity, modifications to the compound's structure have been explored. For example, certain substitutions have led to varying levels of activity against malaria parasites:

| Modification | Activity | EC50 (μM) |

|---|---|---|

| Unsubstituted analogue | Moderate | 0.030 |

| N-Methyl substitution at C2 | Increased | 0.018 |

| N-Ethyl substitution at N1 | Decreased | 0.053 |

These findings indicate that specific structural changes can enhance or diminish the compound's efficacy against parasites .

Case Studies and Research Findings

- Antimalarial Studies : In a comparative study of various derivatives, this compound demonstrated significant differences in activity based on structural modifications. The introduction of polar groups was found to enhance solubility and stability in biological systems, which are critical for therapeutic applications .

- Pharmacokinetic Properties : The pharmacokinetics of this compound have been assessed in various models. Similar compounds have shown good absorption and distribution profiles, which are essential for their effectiveness in clinical settings .

- Factor XIa Inhibition : Research has indicated that this compound may also play a role in inhibiting Factor XIa, which is involved in the blood coagulation pathway. This suggests potential applications in managing thrombosis and related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-methoxy-N-methylpicolinamide, and what reaction conditions are critical for optimizing yield?

- Answer : The compound can be synthesized via sequential bromination and functional group substitution. A common approach involves bromination of a picolinamide precursor using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane . Subsequent methoxylation and methylation steps require controlled conditions (e.g., anhydrous environment, temperature < 40°C) to avoid side reactions. Reaction monitoring via TLC or HPLC is recommended to optimize intermediate purity .

Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?

- Answer : The bromine atom at the 5-position acts as a strong leaving group, facilitating nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. Its electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, enabling regioselective functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can yield biaryl derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Answer :

- NMR : H and C NMR to confirm methoxy and methyl group integration and bromine-induced deshielding effects.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns characteristic of bromine.

- IR : Stretching vibrations for amide (C=O at ~1650 cm) and methoxy groups (C-O at ~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

- Answer : Yield variations often arise from differences in catalyst loading, ligand choice, or solvent polarity. For Pd-mediated couplings, using Buchwald-Hartwig ligands (e.g., XPhos) in toluene at 80°C improves reproducibility . Contradictory data may also stem from trace moisture or oxygen; rigorous inert atmosphere protocols (e.g., Schlenk line) are essential .

Q. What strategies are effective for enhancing the compound’s stability during long-term storage in biological assay buffers?

- Answer : Hydrolysis of the methoxy group in aqueous media can be mitigated by storing the compound in anhydrous DMSO at -20°C. Adding antioxidants (e.g., BHT) or adjusting buffer pH to neutral (6.5–7.5) further reduces degradation. Stability studies via LC-MS over 72 hours are advised to validate conditions .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. The bromine atom’s hydrophobic and steric effects, combined with the amide’s hydrogen-bonding capacity, are critical for target engagement. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Methodological Considerations

Q. What experimental design principles should guide the optimization of multi-step syntheses involving this compound?

- Answer : Use a factorial design of experiments (DoE) to assess variables like temperature, catalyst ratio, and solvent polarity. For example, a 2 factorial design can identify interactions between Pd catalyst concentration, ligand type, and reaction time. Response surface methodology (RSM) refines optimal conditions .

Q. How can researchers address low solubility of this compound in polar solvents during biological testing?

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methoxy-N-methylpicolinamide generally follows a multi-step approach involving:

- Selective bromination of picolinamide at the 5-position.

- Introduction of methoxy and methyl substituents on the nitrogen atom.

Bromination Step

The bromination is typically achieved by treating picolinamide with bromine or a brominating agent in an acidic medium such as acetic acid. The choice of solvent and temperature is critical to achieve regioselective bromination at the 5-position without over-bromination or side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br2) | Stoichiometric or slight excess |

| Solvent | Acetic acid | Facilitates electrophilic substitution |

| Temperature | 0–25 °C | Controlled to avoid polybromination |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

Methoxylation and Methylation

Following bromination, the brominated picolinamide undergoes N-methoxylation and N-methylation. This is commonly performed by reacting the intermediate with methanol and methyl iodide in the presence of a strong base such as sodium hydride (NaH). The base deprotonates the amide nitrogen, facilitating nucleophilic substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Methanol, Methyl iodide | Methanol introduces methoxy group |

| Base | Sodium hydride (NaH) | Strong base, moisture sensitive |

| Solvent | Tetrahydrofuran (THF) or DMF | Polar aprotic solvents preferred |

| Temperature | 0–50 °C | Controlled to maximize yield |

| Reaction time | 2–6 hours | Reaction completion monitored by NMR |

Industrial Scale Production

Industrial synthesis of this compound adapts the laboratory methods with optimization for scale, yield, and purity. Continuous flow reactors and automated systems are often employed to improve reaction control and throughput.

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch reactors | Continuous flow reactors |

| Reaction monitoring | TLC, NMR | Inline HPLC, IR spectroscopy |

| Purification | Column chromatography | Crystallization, distillation |

| Yield optimization | Manual adjustments | Automated control of temperature, flow |

Research Findings and Mechanistic Insights

- The bromination step is electrophilic aromatic substitution, where the electron-withdrawing amide group directs bromination to the 5-position of the pyridine ring.

- The methoxylation and methylation steps proceed via nucleophilic substitution on the nitrogen atom, facilitated by deprotonation with a strong base.

- The presence of the bromine atom enhances the compound's reactivity and binding affinity in biological applications.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Bromination | Bromine, Acetic acid, 0–25 °C | Introduce Br at 5-position | 5-Bromo-picolinamide intermediate |

| 2. Methoxylation | Methanol, NaH, THF, 0–50 °C | Introduce methoxy group on N | N-methoxy-5-bromo-picolinamide |

| 3. Methylation | Methyl iodide, NaH, THF | Introduce methyl group on N | This compound |

Properties

IUPAC Name |

5-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUKLNVJRGVRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.